molecular formula C13H21BrO2Si B8445438 (4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane

Cat. No. B8445438
M. Wt: 317.29 g/mol
InChI Key: ZEUFEQLEXFCKJR-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

To a 5 L round bottom flask fitted with an overhead stirrer, thermocouple and N2 inlet, was added 4-bromo-3-methoxyphenol (254 g, 1251 mmol), DCM (2500 mL) and DIPEA (437 mL, 2502 mmol). The reaction mixture was cooled in an ice bath, followed by addition of tert-butylchlorodimethylsilane (198 g, 1314 mmol). The reaction mixture was stirred at RT overnight, and then diluted with water. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to provide (4-bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane (472 g, 1250 mmol, 100% yield). MS (M+1)=319.2.
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
reactant
Reaction Step One
Name
Quantity
437 mL
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].C(Cl)Cl.CCN(C(C)C)C(C)C.[C:23]([Si:27](Cl)([CH3:29])[CH3:28])([CH3:26])([CH3:25])[CH3:24]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][Si:27]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:29])[CH3:28])=[CH:4][C:3]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
254 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)OC
Name
Quantity
2500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
437 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L round bottom flask fitted with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(O[Si](C)(C)C(C)(C)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1250 mmol
AMOUNT: MASS 472 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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